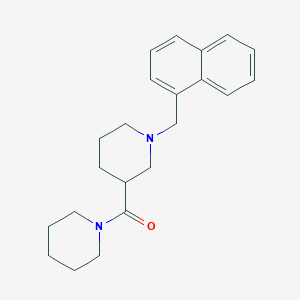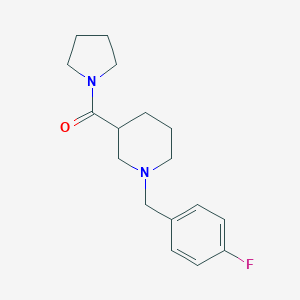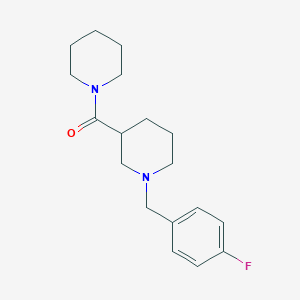![molecular formula C20H30N2O3 B247378 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane, also known as Dizocilpine or MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by Merck & Co. as a potential anesthetic drug. However, its use as an anesthetic was not successful due to its potent and long-lasting effects. Since then, Dizocilpine has been extensively studied for its scientific research applications.
Mechanism Of Action
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to a specific site on the receptor, which is distinct from the glutamate binding site, and blocks the flow of ions through the receptor channel. This results in the inhibition of the excitatory neurotransmission mediated by the NMDA receptor. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has a high affinity for the NMDA receptor and is considered to be one of the most potent NMDA receptor antagonists.
Biochemical and Physiological Effects:
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to impair learning and memory in rodents and humans, which has led to its use as a research tool for studying the mechanisms of memory formation. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has also been shown to induce analgesia in animal models of pain, which has led to its use as a potential treatment for chronic pain. Additionally, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in lab experiments is its potent and specific action on the NMDA receptor. This allows researchers to study the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane is its potential toxicity and long-lasting effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in scientific research. One potential direction is the development of new NMDA receptor antagonists with improved pharmacokinetic properties and reduced toxicity. Another direction is the use of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in combination with other drugs to study the interactions between different neurotransmitter systems. Additionally, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane could be used in the development of new treatments for neurodegenerative diseases. Overall, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been a valuable tool in scientific research, and its continued use is likely to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane involves the condensation of 3,5-dimethoxybenzoyl chloride with piperidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after reacting the reduced intermediate with azepane. This synthesis method has been well-established and is widely used in the scientific community.
Scientific Research Applications
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been used in both in vitro and in vivo studies, and its effects on NMDA receptors have been well-characterized.
properties
Product Name |
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane |
|---|---|
Molecular Formula |
C20H30N2O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-7-17(8-12-22)21-9-5-3-4-6-10-21/h13-15,17H,3-12H2,1-2H3 |
InChI Key |
HVJSBMJCVPLWQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


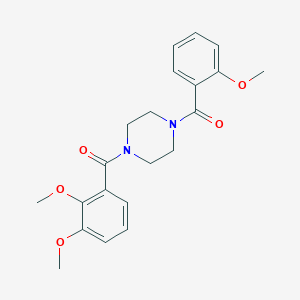
![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)
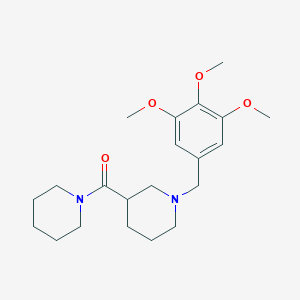
![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
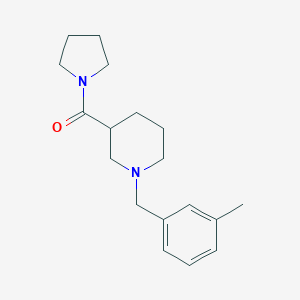
![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
